Ortho-Methyl Steric Effect at Thioether Sulfur
The target compound (2,4-dimethylphenyl substitution) positions a methyl group ortho to the thioether sulfur, creating measurable steric hindrance at the sulfur center. The closest regioisomer, 2-((3,4-dimethylphenyl)thio)pentan-3-one (CAS 1343393-48-5), lacks this ortho-methyl group adjacent to sulfur. In thioether–metal coordination chemistry, ortho-aryl substituents increase the effective cone angle (θ) of the thioether, which directly modulates second-order rate constants according to the established linear free-energy relationship log k = γ + α∑σ* + βθ [1]. While direct kinetic measurements for this specific compound pair have not been published, the structural basis for differential reactivity is well established for aryl thioether systems [1][2].
| Evidence Dimension | Steric environment at thioether sulfur (ortho-substituent presence) |
|---|---|
| Target Compound Data | Ortho-methyl group present at C-2 of aryl ring (adjacent to S); di-ortho-substituted aryl-S environment |
| Comparator Or Baseline | 3,4-isomer (CAS 1343393-48-5): no ortho-methyl adjacent to S; only meta- and para-methyl groups |
| Quantified Difference | Qualitative difference in steric bulk at sulfur; quantitative kinetic difference predictable via Taft cone angle (θ) parameter but not yet experimentally determined for this pair |
| Conditions | Structural comparison; supported by general thioether coordination chemistry principles |
Why This Matters
This steric difference directly affects S-oxidation rates (to sulfoxide/sulfone), metal-catalyzed cross-coupling yields, and potential biological target engagement — making regioisomeric identity critical for reproducible research outcomes.
- [1] Structure–Reactivity Correlations for Complex Formation Reactions between Square-Planar Metal Centers and Thioethers. Reactivity trends governed by log k = γ + α∑σ* + βθ, where θ is the thioether cone angle. Cheric.org. View Source
- [2] Crundwell, G. et al. (1999). dl-2,4-Bis(phenylthio)pentan-3-one and dl-2,4-bis(2,6-dimethylphenylthio)pentan-3-one at 173K. Acta Crystallographica Section C, 55(8). doi:10.1107/s010827019909900x. Demonstrates crystallographic consequences of ortho-methyl substitution on pentan-3-one thioether scaffold. View Source
